molecular formula C23H24N2O3S B5831530 1-(2-methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine

1-(2-methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine

Cat. No.: B5831530
M. Wt: 408.5 g/mol
InChI Key: XFAIYANSCDZTDX-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenylphenylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a piperazine derivative with a sulfonyl chloride, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-4-phenylpiperazine: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    1-(4-Phenylphenyl)sulfonylpiperazine: Lacks the methoxyphenyl group, affecting its binding affinity and biological activity.

Uniqueness: 1-(2-Methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine stands out due to its dual aromatic substitution, which provides a balance of hydrophobic and hydrophilic properties. This unique structure enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-28-23-10-6-5-9-22(23)24-15-17-25(18-16-24)29(26,27)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAIYANSCDZTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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